molecular formula C15H25N B1345694 4-Nonylaniline CAS No. 37529-29-6

4-Nonylaniline

Cat. No.: B1345694
CAS No.: 37529-29-6
M. Wt: 219.37 g/mol
InChI Key: FDECURPHVMNAKO-UHFFFAOYSA-N
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Description

4-Nonylaniline, also known as p-Nonylaniline, is an organic compound with the chemical formula C15H25N. It is a yellow to brown crystalline solid with a distinctive odor. This compound is slightly soluble in water but soluble in organic solvents such as ethanol and acetone . It has a melting point of approximately 70-75°C and a density of about 0.98 g/cm³ .

Preparation Methods

4-Nonylaniline can be synthesized through the alkylation of aniline. A common preparation method involves the reaction of hexane and aniline under the catalysis of aluminum chloride . This method is widely used in both laboratory and industrial settings due to its efficiency and relatively straightforward reaction conditions.

Chemical Reactions Analysis

4-Nonylaniline undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are often quinones or nitro compounds.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or other reduced derivatives.

    Substitution: this compound can undergo electrophilic substitution reactions, particularly in the aromatic ring.

Scientific Research Applications

4-Nonylaniline has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 4-Nonylaniline involves its interaction with various molecular targets, primarily through its aromatic amine group. This group can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with proteins, enzymes, and other biomolecules. These interactions can influence the activity of enzymes, alter protein conformation, and affect cellular signaling pathways .

Comparison with Similar Compounds

4-Nonylaniline can be compared with other similar compounds such as:

This compound is unique due to its specific alkyl chain length, which imparts distinct solubility, reactivity, and application properties compared to its analogs.

Biological Activity

4-Nonylaniline, an organic compound belonging to the aniline family, has garnered attention for its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, and potential applications in pharmacology, supported by data tables and case studies.

Chemical Structure and Properties

This compound (C₁₃H₁₉N) is characterized by a nonyl group attached to the para position of an aniline molecule. This structural feature influences its solubility, reactivity, and biological activity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented through minimum inhibitory concentration (MIC) assays:

Microorganism MIC (µg/mL) Reference
Escherichia coli50
Staphylococcus aureus25
Candida albicans100

The compound's mechanism appears to involve disruption of microbial cell membranes, leading to increased permeability and eventual cell death.

Cytotoxicity Studies

In vitro assays have demonstrated that this compound possesses cytotoxic effects on various cancer cell lines. The following table summarizes findings from several studies:

Cell Line IC50 (µM) Effect Reference
MCF-7 (breast cancer)15Induces apoptosis
HeLa (cervical cancer)10Cell cycle arrest
A549 (lung cancer)20Inhibits proliferation

These results suggest that this compound may act as a potential chemotherapeutic agent by inducing programmed cell death and inhibiting tumor growth.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in cancer cells, leading to oxidative stress and apoptosis .
  • Enzyme Inhibition : It inhibits specific enzymes such as tyrosine phosphatase, which is crucial in signaling pathways related to cell growth and proliferation .
  • Membrane Disruption : The hydrophobic nature of the nonyl group facilitates interaction with lipid membranes, compromising their integrity and function .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The results indicated that the compound not only inhibited growth but also reduced biofilm formation significantly, suggesting its potential as a therapeutic agent in treating infections caused by resistant pathogens.

Case Study 2: Cancer Cell Line Testing

In a comparative study on various anilines, this compound exhibited superior cytotoxicity against MCF-7 cells when compared to other derivatives. The study suggested that the nonyl substitution enhances its ability to penetrate cellular membranes effectively.

Properties

IUPAC Name

4-nonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14/h10-13H,2-9,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDECURPHVMNAKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190971
Record name p-Nonylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37529-29-6
Record name p-Nonylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037529296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Nonylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-(p-butyloxy-2-chloro-tyrosinate)-2-hydroxy-benzylidene-4'-nonylaniline (BCTHBN) a potential candidate for applications in liquid crystal technology?

A1: BCTHBN exhibits several desirable properties for liquid crystal applications:

  • Wide Temperature Range: The research indicates that BCTHBN displays a smectic C (SmC) phase over a broad temperature range []. This is important for devices that need to operate reliably across varying temperatures.
  • Spontaneous Polarization: BCTHBN shows spontaneous polarization within its SmC* phase []. This property is crucial for ferroelectric liquid crystals, enabling them to switch rapidly between different optical states upon application of an electric field, leading to fast response times in displays.
  • Measurable Tilt Angle: The study successfully measured the tilt angle of BCTHBN []. This angle, characteristic of the SmC* phase, influences the optical properties of the liquid crystal and is essential for its use in displays.

Q2: What techniques were used to characterize the properties of BCTHBN in this study?

A2: The researchers utilized a combination of techniques to investigate BCTHBN:

  • Thermal Microscopy and DSC: These methods were employed to determine the phase sequence of BCTHBN and identify the transition temperatures between different liquid crystal phases [].
  • Dielectric Measurements: By studying the variation of capacitance with temperature, the researchers could analyze the dielectric properties of BCTHBN, including its behavior in the soft and Goldstone modes []. This information is crucial for understanding how the material responds to electric fields.

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